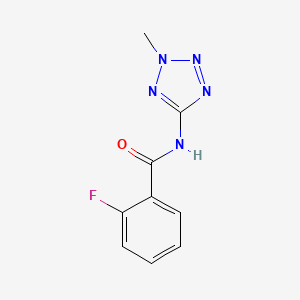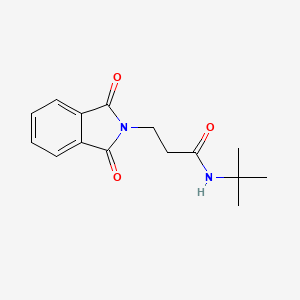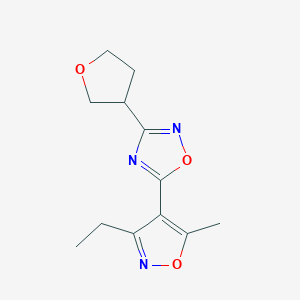![molecular formula C13H13N3O4S2 B5612848 1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5612848.png)
1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. It features a morpholine ring, a nitrobenzothiazole moiety, and a sulfanyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and nitrobenzene, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Attachment of the Morpholine Ring: Finally, the morpholine ring is attached via a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(MORPHOLIN-4-YL)-2-(BENZOTHIAZOL-2-YL)ETHAN-1-ONE: Lacks the nitro group, resulting in different chemical properties and biological activities.
2-(6-NITROBENZOTHIAZOL-2-YL)ETHAN-1-ONE: Lacks the morpholine ring, affecting its solubility and reactivity.
Uniqueness
1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitrobenzothiazole moiety and the morpholine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c17-12(15-3-5-20-6-4-15)8-21-13-14-10-2-1-9(16(18)19)7-11(10)22-13/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDOPLATXMGJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5612767.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5612779.png)



![6-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5612809.png)

![2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5612840.png)
![8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5612859.png)

![1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B5612865.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5612875.png)
![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5612881.png)
